Attenoside

Description

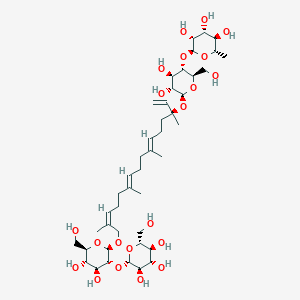

Attenoside is a novel acyclic diterpene glycoside (DTG) isolated from Nicotiana attenuata, a plant in the Solanaceae family. It was identified through bioassay-guided fractionation of aqueous acetic acid extracts from the plant’s aerial parts . Structurally, it belongs to the 20-hydroxygeranyllinalool glycoside class, characterized by an acyclic diterpene backbone conjugated with sugar moieties. Its structure was elucidated using atmospheric pressure chemical ionization mass spectrometry (APCI-MS) and 1D/2D nuclear magnetic resonance (NMR) spectroscopy .

This compound exhibits a mild deterrent effect on the feeding behavior of Manduca sexta larvae, a specialist herbivore of Solanaceae plants. This bioactivity suggests a role in plant defense mechanisms, though its effect is less pronounced compared to other secondary metabolites in N. attenuata, such as nicotine or trypsin protease inhibitors (TPIs) .

Properties

Molecular Formula |

C44H74O21 |

|---|---|

Molecular Weight |

939 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(3S,6E,10E,14Z)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C44H74O21/c1-7-44(6,65-42-37(57)34(54)38(27(19-47)62-42)63-40-35(55)31(51)28(48)24(5)59-40)16-10-15-22(3)12-8-11-21(2)13-9-14-23(4)20-58-43-39(33(53)30(50)26(18-46)61-43)64-41-36(56)32(52)29(49)25(17-45)60-41/h7,11,14-15,24-43,45-57H,1,8-10,12-13,16-20H2,2-6H3/b21-11+,22-15+,23-14-/t24-,25+,26+,27+,28-,29+,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40-,41-,42-,43+,44+/m0/s1 |

InChI Key |

CWAXZXSFUDEMIX-ZIKBFGBNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C)(CCC=C(C)CCC=C(C)CCC=C(C)COC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C=C)CO)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Related Diterpene Glycosides

Attenoside is one of three DTGs (compounds 1, 2, and 3) isolated from N. attenuata. While all three share the 20-hydroxygeranyllinalool core, this compound (3) is distinguished by its unique glycosylation pattern, which contributes to its classification as a novel natural product. Below is a comparative analysis:

Key Observations :

- This compound’s novelty lies in its glycosylation pattern, which may influence solubility or interaction with insect gustatory receptors .

Comparison with Other Plant Defense Compounds

N. attenuata produces diverse defense metabolites. Compared to this compound:

- Nicotine: A well-characterized alkaloid with strong neurotoxic effects on herbivores. Nicotine exhibits significantly higher toxicity (e.g., lethal at 0.1% concentration in diet) compared to the mild deterrent effect of this compound .

- Trypsin Protease Inhibitors (TPIs): These proteins disrupt insect digestion by inhibiting proteases. TPIs reduce larval growth rates by >50%, whereas this compound only marginally affects feeding behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.